3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
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Overview
Description
“3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole” is a chemical compound with the molecular formula C16H16F3N3O2S and a molecular weight of 371.38 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H16F3N3O2S/c1-4-8-25-15-21-20-13 (10-14 (23-2)24-3)22 (15)12-7-5-6-11 (9-12)16 (17,18)19/h1,5-7,9,14H,8,10H2,2-3H3 .
Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Synthesis and Structural Characterization
1,2,4-Triazoles, including derivatives similar to the specified compound, have been studied for their structural properties and potential applications in materials science. For instance, Slyvka et al. (2022) detailed the synthesis and structural characterization of a closely related triazole compound, providing insights into its potential applications in developing materials with nonlinear optical and magnetic properties (Slyvka et al., 2022).
Tautomerism and Structural Preferences
Buzykin et al. (2008) investigated tautomerism in similar 1,2,4-triazole compounds, focusing on their structure and the preferences for certain tautomers based on NMR, IR, and X-ray diffraction data. This research contributes to the understanding of the behavior of triazole derivatives in different chemical environments (Buzykin et al., 2008).
Photoinduced Reactions
Research by Gilgen et al. (1974) explored the photoinduced reactions of azirines and azirine-precursors, leading to the formation of 1,2,4-triazole derivatives. These findings are significant for understanding the photochemistry of triazole compounds and their potential applications in synthetic chemistry (Gilgen et al., 1974).
Antioxidative Activity
Tumosienė et al. (2014) synthesized novel S-substituted derivatives of 1,2,4-triazole and screened them for antioxidative activity. This research is pertinent in exploring the potential therapeutic applications of triazole derivatives as antioxidants (Tumosienė et al., 2014).
Antimicrobial Evaluation
A study by Almajan et al. (2010) focused on synthesizing fused 1,2,4-triazoles and evaluating their antimicrobial activities. This research contributes to the potential use of triazole derivatives in developing new antimicrobial agents (Almajan et al., 2010).
Safety and Hazards
The safety information available indicates that this compound is associated with some hazards. The GHS pictograms indicate that it is classified under GHS07, which represents substances that can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-5-prop-2-ynylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c1-4-8-25-15-21-20-13(10-14(23-2)24-3)22(15)12-7-5-6-11(9-12)16(17,18)19/h1,5-7,9,14H,8,10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJFMIUNFDSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC#C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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